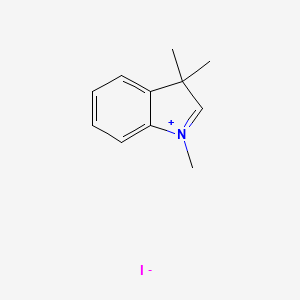
1,3,3-Trimethyl-3H-indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt derived from indole. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by the presence of a positively charged nitrogen atom within the indole ring, which is balanced by an iodide anion.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-3H-indol-1-ium iodide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with an alkyl iodide. The reaction typically involves heating the reactants in a suitable solvent such as chloroform or methanol under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 1,3,3-Trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield the parent indole compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted indolium salts.
Oxidation Products: Indolium N-oxides.
Reduction Products: 2,3,3-Trimethylindolenine.
科学研究应用
1,3,3-Trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,3-Trimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its use in imaging and diagnostic applications. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .
相似化合物的比较
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with an ethyl group instead of a methyl group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains an additional methyl group on the nitrogen atom.
Uniqueness: 1,3,3-Trimethyl-3H-indol-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
133366-65-1 |
|---|---|
分子式 |
C11H14IN |
分子量 |
287.14 g/mol |
IUPAC 名称 |
1,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C11H14N.HI/c1-11(2)8-12(3)10-7-5-4-6-9(10)11;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UFUQMTGZURVZBW-UHFFFAOYSA-M |
规范 SMILES |
CC1(C=[N+](C2=CC=CC=C21)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















